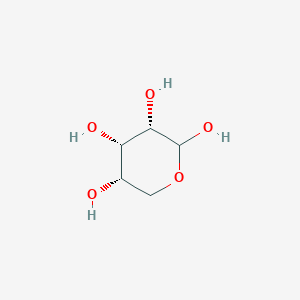
L-ribopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-ribopyranose is a stereoisomer of ribopyranose, a cyclic form of the sugar ribose. Ribose is a pentose sugar with the chemical formula C5H10O5. It is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). L-ribose, the L-stereoisomer of ribose, is not naturally occurring and was first synthesized by Emil Fischer and Oscar Piloty .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-ribopyranose can be synthesized from L-arabinose through a series of chemical reactions. The process involves treating L-arabinose with an alcohol solvent in the presence of an acid to prepare 1-alkoxy-L-arabinopyranose. This intermediate is then reacted with acyl chloride to form 1-alkoxy-2,3,4-triacyl-L-arabinopyranose. The alkoxy group is brominated to produce 1-bromo-2,3,4-triacyl-L-arabinopyranose, which is then reacted with zinc in the presence of ethyl acetate and an organic base to form glycal. Glycal is treated with an alcohol solvent in the presence of an acid to yield 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose. Finally, this compound is treated with a base to produce 1-alkoxy-2-deoxy-L-ribopyranose, which is hydrolyzed in the presence of an acid catalyst to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid under controlled conditions to produce ribonic acid derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce ribitol.
Substitution: Substitution reactions involve replacing one or more hydroxyl groups with other functional groups using reagents like acyl chlorides or alkyl halides.
Major Products
Oxidation: Ribonic acid derivatives
Reduction: Ribitol
Substitution: Various substituted ribopyranose derivatives
Aplicaciones Científicas De Investigación
L-ribopyranose has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a starting material for the synthesis of various nucleoside analogs and other complex molecules. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the structure and function of ribonucleotides and RNA. It is also utilized in the investigation of enzyme mechanisms and the development of enzyme inhibitors .
Medicine
Some L-nucleosides derived from this compound exhibit low toxicity and good antiviral effects .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the manufacture of specialty chemicals and as a building block for various chemical syntheses .
Mecanismo De Acción
The mechanism of action of L-ribopyranose involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be incorporated into nucleotides and nucleic acids, affecting gene expression and protein synthesis. It can also act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
L-ribopyranose is similar to other pentose sugars, such as D-ribose, D-arabinose, and L-arabinose. its unique stereochemistry distinguishes it from these compounds.
Similar Compounds
D-ribose: A naturally occurring pentose sugar that is a component of RNA.
D-arabinose: A pentose sugar found in nature, often used in the synthesis of nucleosides.
L-arabinose: A naturally occurring pentose sugar used as a starting material for the synthesis of this compound.
Uniqueness
This compound’s uniqueness lies in its L-configuration, which is not commonly found in nature. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 |
Clave InChI |
SRBFZHDQGSBBOR-OWMBCFKOSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















